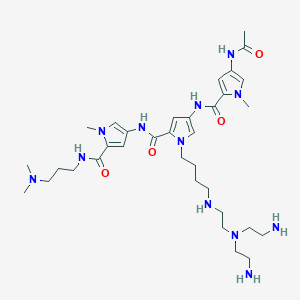
3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one
Descripción general
Descripción
The compound "3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one" is a derivative of the 1,3-oxazolidin-2-one nucleus, which is a significant heterocycle in synthetic organic chemistry and medicinal chemistry. This nucleus is not only a key structural motif in various synthetic applications but also in the development of pharmaceuticals, such as antibacterial agents .
Synthesis Analysis
The synthesis of oxazolidin-2-one derivatives can be achieved through various methods. For instance, O-Protected 3-hydroxyoxazolidin-2,4-diones, which are closely related to the compound , can be prepared in a one-p
Aplicaciones Científicas De Investigación
Enantioselective Synthesis
Oxazolidin-2-one derivatives serve as key intermediates in enantioselective synthesis, providing access to enantiopure 1,2-diols and other compounds with high diastereoselectivities. For instance, lithiated oxazolidin-2-ones have been added to aldehydes to yield N,S-acetal derivatives of 2-hydroxy aldehydes, demonstrating the utility of oxazolidinone auxiliaries in asymmetric synthesis (Gaul & Seebach, 2000).
Synthetic and Medicinal Chemistry
Oxazolidin-2-one rings are prominent in synthetic and medicinal chemistry due to their versatility as heterocyclic frameworks. They are used as protective groups for 1,2-aminoalcohol systems and have found applications in the synthesis of antibacterial drugs like Linezolid (G. Zappia et al., 2007).
Reaction Mechanisms and Catalysis
Research has explored the reactions of oxazolidin-2-ones with various reagents, highlighting their reactivity and potential for creating complex molecules. For example, reactions with ethenyloxyethoxymethyl oxirane lead to isomeric oxazolidin-2-ones, demonstrating the synthetic utility of these compounds in organic chemistry (N. Lobanova et al., 2016).
Enzymatic Synthesis
The enzymatic synthesis of oxazolidin-2-one derivatives using immobilized lipases has been studied, showing potential for green chemistry applications. This approach facilitates the synthesis of multifunctional compounds with diverse biological and pharmacological activities (G. Yadav & Sandip V. Pawar, 2014).
Structural Characterization
Studies on the crystal structures of oxazolidin-2-one derivatives have provided insights into their molecular configurations, interactions, and potential applications in designing new compounds with desired properties (T. C. Nogueira et al., 2015).
Novel Synthetic Routes
Innovative synthetic routes to oxazolidin-2-ones have been developed, including gold-catalyzed intermolecular cycloadditions and [3 + 2] cycloaddition reactions. These methods provide efficient pathways to produce highly substituted cyclobutane derivatives and oxazolidin-4-ones, respectively, showcasing the adaptability of oxazolidin-2-ones in synthetic chemistry (Hélio Faustino et al., 2012).
Propiedades
IUPAC Name |
3-(3-hydroxypropyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c8-4-1-2-7-3-5-10-6(7)9/h8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYNTXFYGOPFHTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70450351 | |
| Record name | 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70450351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one | |
CAS RN |
87010-29-5 | |
| Record name | 3-(3-Hydroxypropyl)-2-oxazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87010-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Hydroxypropyl)oxazolidin-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087010295 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70450351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3-hydroxypropyl)oxazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.012 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine](/img/structure/B125071.png)


![1,2,4-Trimethoxy-5-[(e)-2-nitrovinyl]benzene](/img/structure/B125081.png)





![N-[[(5S)-3-[4-(2-hydroxyethylamino)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B125098.png)

